molecular formula C20H23NO4 B3280117 Naloxone 3-Methyl Ether CAS No. 70866-64-7

Naloxone 3-Methyl Ether

Cat. No. B3280117
CAS RN: 70866-64-7
M. Wt: 341.4 g/mol
InChI Key: SSVPTPGFVKXIRF-XFWGSAIBSA-N
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Description

Naloxone 3-Methyl Ether is a type of opioid antagonist . It plays a vital role in the management and treatment of opioid-related disorders . Its chemical formula is C20H23NO4 and it has a molecular weight of 341.4 .


Synthesis Analysis

The synthesis of Naloxone 3-Methyl Ether involves complex chemical reactions . A key step in the synthesis of important opioid antagonists like naloxone and naltrexone is the preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract . This preparation involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .


Molecular Structure Analysis

The molecular structure of Naloxone 3-Methyl Ether is complex and involves several key components . It has a high affinity for μ-opioid receptors, where it acts as an inverse agonist . This means it causes the rapid removal of any other drugs bound to these receptors .


Chemical Reactions Analysis

The chemical reactions involving Naloxone 3-Methyl Ether are complex and involve several steps . The most common reaction of ethers like Naloxone 3-Methyl Ether is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

Naloxone 3-Methyl Ether has a boiling point of 518.8±50.0 °C and a density of 1.34±0.1 g/cm3 . It is slightly soluble in chloroform and very slightly soluble in methanol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Naloxone 3-Methyl Ether” (3-O-Methylnaloxone), focusing on six unique fields:

Opioid Receptor Binding Studies

Naloxone 3-Methyl Ether is frequently used in studies investigating the binding properties of opioid receptors. By acting as a selective antagonist, it helps researchers understand the interaction dynamics between opioid receptors and various agonists. This is crucial for developing new opioid medications with better efficacy and fewer side effects .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of Naloxone 3-Methyl Ether provides insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s bioavailability and potential therapeutic applications. Understanding its metabolic pathways can also help in designing drugs with improved metabolic stability .

Neuroprotection Studies

Naloxone 3-Methyl Ether has been explored for its neuroprotective properties. Studies have shown that it can mitigate neuronal damage in various models of neurodegenerative diseases and brain injuries. This application is particularly significant in the context of conditions like stroke, traumatic brain injury, and neurodegenerative disorders such as Alzheimer’s disease .

Pain Management Research

In pain management research, Naloxone 3-Methyl Ether is used to study its effects on pain modulation. By blocking opioid receptors, it helps in understanding the mechanisms of opioid-induced hyperalgesia and tolerance. This knowledge is vital for developing better pain management strategies and improving the efficacy of existing opioid therapies .

Addiction and Withdrawal Studies

Naloxone 3-Methyl Ether is also utilized in addiction and withdrawal studies. It helps in examining the physiological and behavioral responses to opioid withdrawal. This research is crucial for developing effective treatments for opioid addiction and for understanding the underlying mechanisms of dependence and withdrawal .

Respiratory Depression Research

One of the critical applications of Naloxone 3-Methyl Ether is in studying opioid-induced respiratory depression. By antagonizing the effects of opioids on respiratory centers in the brain, it aids in developing strategies to counteract this life-threatening side effect of opioid overdose. This research is essential for improving the safety profile of opioid medications .

Safety and Hazards

When handling Naloxone 3-Methyl Ether, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future of Naloxone 3-Methyl Ether and similar compounds lies in their potential to treat opioid overdoses . Research is ongoing to improve the delivery of these drugs to the brain, with a focus on intranasal administration . The global Naloxone market, which includes Naloxone 3-Methyl Ether, is expected to grow significantly in the coming years .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVPTPGFVKXIRF-XFWGSAIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70866-64-7
Record name Naloxone 3-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070866647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NALOXONE 3-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7994IRS7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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